molecular formula C22H29N3O4 B2432778 8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-02-5

8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2432778
M. Wt: 399.491
InChI Key: YVXVFQJPBZOPBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis process would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a spiro[4.5]decane core, which is a type of spirocyclic compound consisting of a four-membered ring and a five-membered ring sharing a single atom. Attached to this core are various functional groups, including a cyclohexanecarbonyl group, a 2-phenoxyethyl group, and a triaza group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Synthesis and Characterization

  • These compounds can be synthesized and characterized through various chemical processes. For example, Rong-bao Wei (2010) discussed the synthesis and 1H-NMR characterization of related compounds, emphasizing the influence of chiral axes on chirality and its significance in designing chiral catalysts and stationary phases for chiral synthesis (Wei Rong-bao, 2010).

Anticonvulsant Activity

  • N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been evaluated for their anticonvulsant properties. Obniska, Kamiński, and Tatarczyńska (2006) found that these compounds displayed anticonvulsant activity in the MES test, indicating potential applications in neurological disorders (Obniska, Kamiński, & Tatarczyńska, 2006).

Antimicrobial and Detoxification Applications

  • Ren et al. (2009) synthesized a related N-halamine precursor, which was bonded onto cotton fabrics. This process resulted in fabrics with antimicrobial properties effective against Staphylococcus aureus and Escherichia coli O157:H7, as well as applications in oxidizing chemical mustard to a less toxic derivative (Ren et al., 2009).

Crystal Structures and Molecular Interactions

  • Jiang and Zeng (2016) synthesized oxaspirocyclic compounds related to the queried chemical and determined their structures using X-ray crystallography. They observed C–H···O intra- and intermolecular hydrogen bonds and π···π stacking interactions, which could be significant in developing materials with specific molecular interactions (Jiang & Zeng, 2016).

Application in Anemia Treatment

  • Spirohydantoins, a class including 1,3,8-triazaspiro[4.5]decane-2,4-diones, were identified as pan-inhibitors of the prolyl hydroxylase enzyme family, with potential applications in treating anemia. Váchal et al. (2012) described their discovery and optimization, highlighting their efficacy in vivo for erythropoietin upregulation (Váchal et al., 2012).

Myelostimulating Activity

  • Yu et al. (2018) explored the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives in artificially induced myelodepressive syndrome, showing their potential in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

properties

IUPAC Name

8-(cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c26-19(17-7-3-1-4-8-17)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-29-18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVFQJPBZOPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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